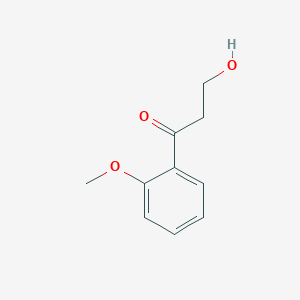![molecular formula C13H24O B12608100 [4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol CAS No. 876873-64-2](/img/structure/B12608100.png)
[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol is a bicyclic alcohol compound with a unique structure. It is characterized by a bicyclo[2.2.2]octane core, which is a common motif in organic chemistry due to its stability and rigidity. The presence of a methyl group and an isopropyl group further enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol typically involves the annulation of cyclopropenes with aminocyclopropanes. This method is highly efficient and yields good results when using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The scalability of the synthesis method ensures that the compound can be produced in sufficient quantities for various applications.
化学反応の分析
Types of Reactions
[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The methyl and isopropyl groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry
In chemistry, [4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. Its stability and rigidity make it an ideal candidate for drug design and development.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities, making it a promising compound for drug discovery.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and resins.
作用機序
The mechanism of action of [4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.2]octan-1-ol: Similar in structure but lacks the methyl and isopropyl groups.
Bicyclo[3.1.0]hexanes: Possess a different bicyclic core but share some structural similarities.
2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol: Another bicyclic alcohol with different functional groups.
Uniqueness
The uniqueness of [4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a methyl and an isopropyl group enhances its reactivity and makes it a versatile compound for various applications.
特性
CAS番号 |
876873-64-2 |
|---|---|
分子式 |
C13H24O |
分子量 |
196.33 g/mol |
IUPAC名 |
(4-methyl-1-propan-2-yl-2-bicyclo[2.2.2]octanyl)methanol |
InChI |
InChI=1S/C13H24O/c1-10(2)13-6-4-12(3,5-7-13)8-11(13)9-14/h10-11,14H,4-9H2,1-3H3 |
InChIキー |
NHKWQEYXAHNEBG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C12CCC(CC1)(CC2CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Urea, N-(4-chloro-5-isoquinolinyl)-N'-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12608024.png)
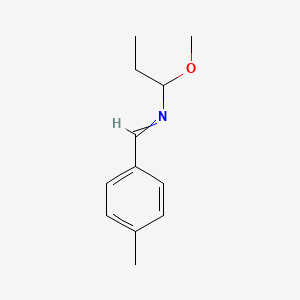
![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B12608032.png)
![6-[4-(Dimethylamino)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608044.png)
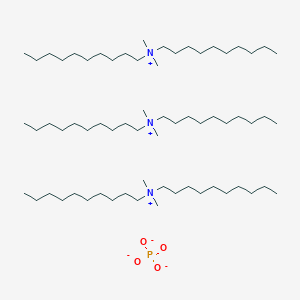
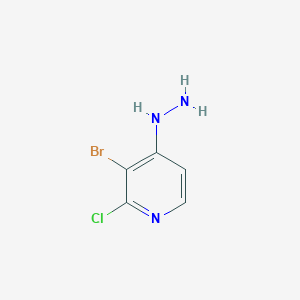

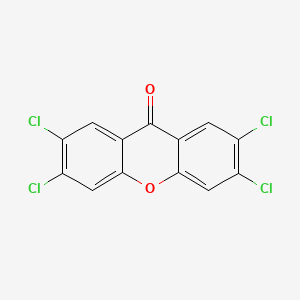
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide](/img/structure/B12608074.png)

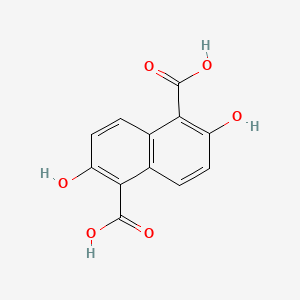

![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B12608080.png)
